4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Description
4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (CAS: 90812-31-0) is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylthio (-SCH₃) group at position 4 of the butanoic acid chain. Its molecular weight is 265.36 g/mol, and it is reported to have a purity of ≥95% .
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S3/c1-14-3-2-5(7(11)12)9-6(10)4-15-8(9)13/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZXHORZEMILIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)CSC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide and α-halo acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Studies have indicated that compounds with thiazolidine structures often exhibit antimicrobial properties. Research has shown that derivatives of thiazolidines can inhibit the growth of various bacterial strains. The specific application of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid in developing new antimicrobial agents is a promising area of research.
Antioxidant Properties
Research suggests that compounds containing sulfur and thiazolidine rings can act as effective antioxidants. The antioxidant activity of this compound could be explored for potential therapeutic uses in preventing oxidative stress-related diseases.
Biochemical Applications
Enzyme Inhibition Studies
The unique structure of this compound makes it a candidate for enzyme inhibition studies. Thiazolidine derivatives have been shown to interact with various enzymes, potentially leading to the development of inhibitors for therapeutic purposes. Investigating its role as an enzyme inhibitor could provide insights into its utility in drug design.
Drug Development
Given its structural characteristics, this compound may serve as a lead compound in drug development programs targeting diseases such as cancer or diabetes. The thiazolidine moiety is known for its role in several bioactive compounds, making it a valuable scaffold for medicinal chemists.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antimicrobial Activity | Tested against Staphylococcus aureus | Showed significant inhibition at low concentrations |
| Antioxidant Activity | Evaluated using DPPH assay | Demonstrated strong free radical scavenging ability |
| Enzyme Inhibition | Assessed against carbonic anhydrase | Identified as a moderate inhibitor |
Mechanism of Action
The mechanism by which 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
Impact of Substituents on Properties
- Benzylidene Groups: Compounds with aromatic substituents (e.g., 4-chloro, 2-methoxy) at position 5 of the thiazolidinone ring exhibit higher molecular weights (337–468 g/mol) and enhanced biological activity due to improved binding to hydrophobic enzyme pockets .
- Methylthio vs.
- Carboxylic Acid vs. Ester Moieties : The free carboxylic acid in the target compound contrasts with esterified analogs (e.g., methyl mercapto aldehyde derivatives), which may alter solubility and metabolic stability .
Biological Activity
4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (CAS: 90812-31-0) is a thiazolidine derivative characterized by a thiazolidine ring, butanoic acid moiety, and a methylthio group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula for this compound is C₈H₁₁NO₃S₃, with a molecular weight of 265.36 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-methylsulfanyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
| CAS Number | 90812-31-0 |
| Molecular Formula | C₈H₁₁NO₃S₃ |
| Molecular Weight | 265.36 g/mol |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may involve modulation of enzyme activities or receptor binding, leading to various biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These findings suggest that the compound may be more potent than traditional antibiotics like ampicillin and streptomycin against certain pathogens .
Anticancer Activity
In addition to its antimicrobial effects, studies have indicated potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The compound was found to inhibit cell proliferation and induce cell cycle arrest in the G1 phase.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the thiazolidine ring or the butanoic acid moiety can significantly influence the biological activity of the compound. For instance, substituents on the thiazolidine ring have been correlated with enhanced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
